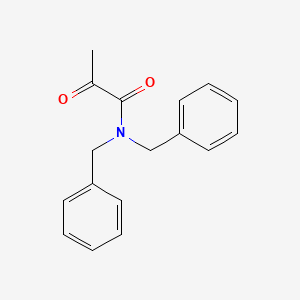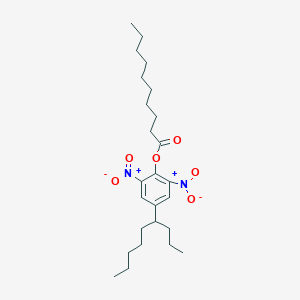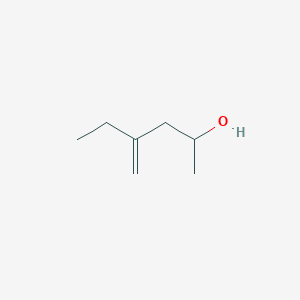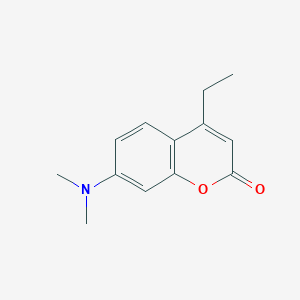
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is an organic compound that features a thiazolidine-2,5-dione ring substituted with a 3,5-dinitrobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 1,3-thiazolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants or products.
Industrial Production Methods
the principles of green chemistry can be applied to optimize the synthesis process, such as using microwave-assisted synthesis or ionic liquids to reduce the environmental impact and improve the efficiency of the reaction .
化学反応の分析
Types of Reactions
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and 1,3-thiazolidine-2,5-dione.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions .
Major Products
The major products formed from these reactions include 3,5-dinitrobenzoic acid, 3,5-diaminobenzoyl derivatives, and various substituted thiazolidine-2,5-dione compounds .
科学的研究の応用
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with nucleophilic sites on target molecules. The nitro groups on the benzoyl ring can participate in electron-withdrawing interactions, making the compound a potent electrophile. This allows it to form stable covalent bonds with nucleophilic amino acids in proteins, thereby inhibiting their function .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used for similar derivatization reactions but lacks the thiazolidine-2,5-dione ring.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoyl chloride and other derivatives.
1,3-Thiazolidine-2,5-dione: A core structure in various pharmaceuticals but without the nitrobenzoyl substitution.
Uniqueness
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of the electron-withdrawing nitro groups and the reactive thiazolidine-2,5-dione ring. This dual functionality makes it a versatile compound for various chemical and biological applications .
特性
CAS番号 |
62935-89-1 |
|---|---|
分子式 |
C10H5N3O7S |
分子量 |
311.23 g/mol |
IUPAC名 |
3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H5N3O7S/c14-8-4-11(10(16)21-8)9(15)5-1-6(12(17)18)3-7(2-5)13(19)20/h1-3H,4H2 |
InChIキー |
NXVFQHYZPBNAEI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
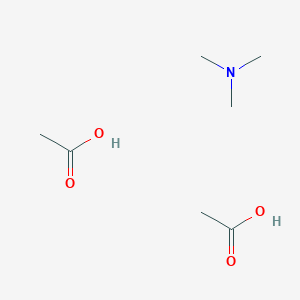
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
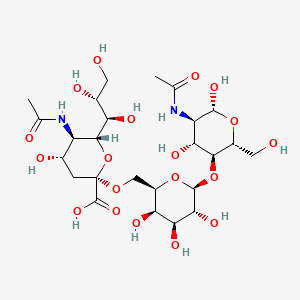
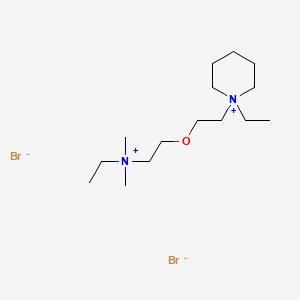
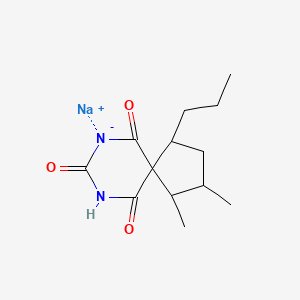
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
